6-Chloro-4-methylnicotinic acid
Overview
Description
6-Chloro-4-methylnicotinic acid is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 .
Molecular Structure Analysis
The InChI code for 6-Chloro-4-methylnicotinic acid is1S/C7H6ClNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)
. This indicates the specific arrangement of atoms in the molecule. The compound has a chlorine atom attached, which may influence its reactivity. Physical And Chemical Properties Analysis
6-Chloro-4-methylnicotinic acid is a solid powder with a melting point greater than 100°C . It should be stored at 2-8°C . The compound has a density of 1.39 g/cm³ .Scientific Research Applications
Supramolecular Assembly in Coordination Compounds
The supramolecular assembly of coordination compounds using derivatives of nicotinic acid, such as 6-methylnicotinic acid, has been investigated. Researchers have synthesized various coordination complexes with similar ligands but differing structures due to the degree of protonation of the nicotinic acid ligands. These structures range from coordination polymers to hydrogen-bonded coordination dimers, illustrating the complexities in predicting hydrogen-bonded networks in transition-metal systems containing carboxylic acid moieties (Aakeröy & Beatty, 1999).
Bacterial Degradation and Hydroxylation
Bacterial strains capable of degrading 6-methylnicotinic acid have been isolated, with one strain demonstrating hydroxylation at the C2 position. This research reveals insights into microbial degradation pathways and potential applications in biotransformation and environmental remediation (Tinschert et al., 1997).
Radiolabelling with Technetium
In the field of radiopharmaceuticals, studies have been conducted on analogues of HYNIC (hydrazinonicotinic acid) for efficient technetium binding. These studies explore the coordination chemistry of technetium with HYNIC analogues, aiding the development of bioconjugates for medical imaging (Meszaros et al., 2011).
Synthesis and Crystal Structure Analysis
Research has been conducted on the synthesis and crystal structure of complexes derived from 6-methylnicotinic acid. This work includes investigating the influence of different metals on the intermolecular interaction around 6-methylnicotinic acid, contributing to the understanding of metal-ligand interactions in coordination chemistry (Luo, Mao, & Sun, 2014).
Microwave-Assisted Synthesis and Antibacterial Studies
The microwave-assisted synthesis of complexes with 2-Hydroxy-6-methylnicotinic acid has been explored. This research provides insights into innovative synthesis methods and the potential antibacterial applications of these complexes (Verma & Bhojak, 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-chloro-4-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLFIXIHOWGYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624460 | |
Record name | 6-Chloro-4-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylnicotinic acid | |
CAS RN |
503555-50-8 | |
Record name | 6-Chloro-4-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-4-methylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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